Capsazepine

Beschreibung

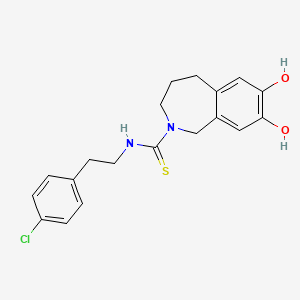

modified capsaicin molecule; a capsaicin receptor antagonist

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCMAZOSEIMCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160852 | |

| Record name | Capsazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138977-28-3 | |

| Record name | Capsazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138977-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138977283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPSAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFW48MY844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Capsazepine on TRPV1 Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and pungent vanilloid compounds like capsaicin. Its role in pain signaling pathways has made it a prime target for the development of novel analgesics. Capsazepine, a synthetic analog of capsaicin, was the first competitive antagonist discovered for the TRPV1 receptor. This document provides an in-depth technical overview of this compound's mechanism of action, detailing its interaction with the TRPV1 channel, summarizing key quantitative data, and outlining relevant experimental protocols for its characterization.

The TRPV1 Channel: A Polymodal Nocisensor

TRPV1 is a non-selective cation channel predominantly expressed in the peripheral and central nervous systems, particularly in primary sensory neurons.[1][2] The channel is a tetramer, with each subunit comprising six transmembrane segments (S1-S6) and intracellular N- and C-termini.[3] The region between S5 and S6 forms the ion-conducting pore.[3]

Activation of TRPV1 by various stimuli—such as heat (>42°C), protons (pH < 6), and exogenous ligands like capsaicin—leads to an influx of cations, primarily Ca²⁺ and Na⁺.[4] This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system and perceived as pain. The channel's activity can be sensitized by inflammatory mediators like bradykinin and nerve growth factor, which lower its activation threshold.

This compound: Core Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor. Its mechanism is primarily centered on its interaction with the same binding site as the agonist capsaicin, thereby preventing channel activation.

Competitive Antagonism at the Vanilloid Binding Site

This compound is structurally similar to capsaicin and competes for the same binding site on the TRPV1 channel. This vanilloid binding pocket is located in a region formed by transmembrane helices S3 and S4. By occupying this site, this compound prevents agonists like capsaicin from binding and inducing the conformational change required for channel opening. This action effectively blocks the subsequent ion influx and neuronal depolarization. Radioligand binding studies have confirmed that this compound can displace potent agonists from their binding site.

Inhibition of Channel Gating

Unlike agonists which stabilize the channel in an open state, this compound binds to the receptor and locks it in a closed, non-conductive conformation. While it possesses a reasonably high affinity for the receptor, it does not elicit the structural response that leads to the opening of the ion pore. This inhibitory action is reversible; for instance, 10 µM of this compound can reversibly reduce the response to 500 nM of capsaicin in voltage-clamped dorsal root ganglion neurons.

Modality- and Species-Dependent Inhibition

This compound's efficacy can vary depending on the mode of TRPV1 activation and the species being studied. While it is a potent antagonist of capsaicin-induced activation, its ability to block activation by heat and protons is less consistent. Some studies suggest this compound does not effectively block heat or acid stimuli, while others show it can reduce responses to thermal and osmotic stimuli.

Furthermore, significant species-dependent differences in this compound's potency have been observed, particularly in its ability to inhibit proton-gated activation. This compound is much more effective at inhibiting the human TRPV1 response to low pH compared to the rat TRPV1 response. This difference has been attributed to specific amino acid residues in the S3 and S4 regions of the channel. For example, the IC50 value for this compound inhibition of capsaicin-evoked responses at human TRPV1 is approximately five times lower than for rat TRPV1.

Downstream Signaling Consequences

By blocking TRPV1 activation, this compound prevents the influx of Ca²⁺, a critical second messenger. This blockade suppresses downstream signaling cascades that contribute to neurogenic inflammation, such as the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P from sensory nerve terminals.

Quantitative Data: Potency and Affinity

The potency of this compound is typically expressed as its half-maximal inhibitory concentration (IC50), which varies based on the assay conditions, cell type, and species-specific receptor variant.

| Parameter | Value | Species/Cell Line | Activating Stimulus | Assay Type | Reference |

| IC50 | 562 nM | Rat | Capsaicin | - | |

| IC50 | 420 nM | CHO Cells | Capsaicin | Calcium Uptake | |

| IC50 | 220 nM | Rat TRPV1 in CHO Cells | Capsaicin | Aequorin Assay | |

| IC50 | 463 nM | Rat TRPV1 | Capsaicin | Ca²⁺ Influx | |

| IC50 | 93.7 nM | Human TRPV1 | Capsaicin | Ca²⁺ Influx | |

| IC50 | 20.95 µM | Human Odontoblast-like Cells | Capsaicin | Fluorescence Intensity | |

| IC50 | > 40,000 nM | Rat TRPV1 in CHO Cells | Acid (Low pH) | ⁴⁵Ca²⁺ Uptake | |

| IC50 | 355 nM | Guinea Pig TRPV1 | Acid (Low pH) | - | |

| Binding Affinity (Ki) | 1.3 - 4.3 µM | - | - | - |

Note: The variability in reported IC50 values highlights the importance of context, including the specific assay and biological system used.

Limitations and Off-Target Effects

Despite being a foundational tool for TRPV1 research, this compound has limitations that have impeded its clinical development. These include poor pharmacokinetic properties and low metabolic stability. Moreover, this compound is not entirely selective for TRPV1 and has been shown to interact with other receptors at higher concentrations, including:

-

Nicotinic acetylcholine receptors

-

Voltage-gated Ca²⁺ channels

-

Other TRP channels, such as TRPM8 and TRPV4

These off-target activities must be considered when interpreting experimental data.

Experimental Protocols for Characterization

The following protocols are standard methodologies used to investigate the antagonistic properties of compounds like this compound at the TRPV1 channel.

Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration following channel activation.

-

Principle: TRPV1 activation causes an influx of extracellular Ca²⁺. This increase can be detected by a calcium-sensitive fluorescent dye, and the inhibitory effect of an antagonist can be quantified by the reduction in the fluorescent signal.

-

Materials:

-

Cells stably expressing TRPV1 (e.g., HEK293 or CHO cells).

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

TRPV1 agonist (e.g., capsaicin).

-

Test compound (this compound).

-

Multi-well plates (96- or 384-well).

-

Fluorescence plate reader.

-

-

Procedure:

-

Cell Plating: Seed TRPV1-expressing cells into multi-well plates and culture overnight.

-

Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate in the fluorescence reader. Measure baseline fluorescence, then inject a fixed concentration of capsaicin to stimulate the channels.

-

Data Acquisition: Record the change in fluorescence intensity over time.

-

Analysis: Determine the inhibitory effect of this compound by comparing the peak fluorescence in treated wells to control wells. Plot a concentration-response curve to calculate the IC50 value.

-

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channels, providing a direct measure of channel activity.

-

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through individual or populations of TRPV1 channels in response to stimuli.

-

Materials:

-

TRPV1-expressing cells plated on coverslips.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes, micromanipulator, and perfusion system.

-

Extracellular and intracellular recording solutions.

-

TRPV1 agonist and test compounds.

-

-

Procedure:

-

Cell Preparation: Place a coverslip with adherent cells in a recording chamber on the microscope stage.

-

Pipette Positioning: Under microscopic guidance, carefully bring a glass micropipette into contact with a single cell.

-

Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Configuration: Establish a whole-cell recording configuration by rupturing the membrane patch under the pipette.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply the TRPV1 agonist via the perfusion system to evoke an inward current.

-

Antagonist Application: After establishing a stable baseline response to the agonist, co-apply the agonist with various concentrations of this compound and record the degree of current inhibition.

-

Analysis: Measure the peak current amplitude in the presence and absence of the antagonist to determine the percentage of inhibition and calculate the IC50.

-

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

-

Principle: A competitive binding assay is used to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a known radiolabeled TRPV1 ligand (e.g., [³H]-resiniferatoxin, a potent agonist) from the receptor.

-

Materials:

-

Membrane preparations from cells or tissues expressing TRPV1.

-

Radiolabeled TRPV1 ligand (e.g., [³H]-RTX).

-

Unlabeled test compound (this compound).

-

Incubation buffer.

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes with bound ligand are trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound functions as a classical competitive antagonist of the TRPV1 channel. Its primary mechanism involves binding to the vanilloid recognition site, thereby preventing agonist-induced channel gating and subsequent cation influx. While its utility as a therapeutic agent is limited by poor pharmacokinetics and off-target effects, this compound remains an indispensable pharmacological tool for elucidating the physiological and pathological roles of TRPV1 channels. A thorough understanding of its mechanism, potency, and limitations is critical for researchers in the fields of sensory neuroscience and analgesic drug development.

References

- 1. TRPV1 antagonist this compound suppresses 4-AP-induced epileptiform activity in vitro and electrographic seizures in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Capsazepine's Primary Cellular Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsazepine is a synthetic, competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This document provides a comprehensive technical overview of this compound's primary cellular target, TRPV1. It includes a detailed examination of the mechanism of action, quantitative data on its inhibitory activity, and explicit protocols for key experimental assays used to characterize its effects. Furthermore, this guide illustrates the critical signaling pathways modulated by this compound and provides a visual workflow for the characterization of TRPV1 antagonists.

The Primary Cellular Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

The primary cellular target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] TRPV1 is a polymodal integrator of noxious stimuli, being activated by capsaicin (the pungent component of chili peppers), heat (>42°C), and acidic conditions (pH < 6).[3] Upon activation, TRPV1 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.[1][4]

This compound functions as a competitive antagonist at the TRPV1 receptor, meaning it binds to the same site as the agonist capsaicin, thereby preventing channel activation. This antagonistic action blocks the influx of cations and subsequent downstream signaling events, which is the basis for its use as an experimental tool to study nociception and for its potential as an analgesic agent.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a TRPV1 antagonist has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Assay Type | Agonist | Cell Type | IC50 (nM) | Reference |

| 45Ca2+ Uptake | Capsaicin (500 nM) | Rat Dorsal Root Ganglion (DRG) Neurons | 420 ± 46 | |

| Electrophysiology | Capsaicin | Not Specified | 562 |

Key Experimental Protocols for Characterizing this compound's Activity

The following are detailed methodologies for essential experiments used to investigate the antagonistic effects of this compound on the TRPV1 channel.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

Objective: To measure the inhibition of capsaicin-induced TRPV1 currents by this compound.

Materials:

-

Cells: HEK293 cells stably expressing human TRPV1 or primary dorsal root ganglion (DRG) neurons.

-

External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 Na2ATP, 2.5 CaCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

-

Agonist: Capsaicin (1 µM).

-

Antagonist: this compound (various concentrations).

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture cells on glass coverslips suitable for microscopy.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a brief pulse of the external solution containing 1 µM capsaicin to elicit a baseline TRPV1 current.

-

Wash the cell with the external solution until the current returns to baseline.

-

Pre-incubate the cell with the desired concentration of this compound for 1-2 minutes.

-

Co-apply capsaicin and this compound and record the resulting current.

-

Repeat steps 6-9 for a range of this compound concentrations to generate a dose-response curve and calculate the IC50.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration, an indicator of TRPV1 channel activation.

Objective: To determine the IC50 of this compound for the inhibition of capsaicin-induced calcium influx.

Materials:

-

Cells: HEK293 cells expressing TRPV1 or DRG neurons.

-

Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl) ester.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Agonist: Capsaicin (e.g., EC80 concentration).

-

Antagonist: this compound (various concentrations).

-

Fluorescence microscope or plate reader with appropriate filters.

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM with 0.1% Pluronic F-127 in HBSS).

-

Remove the culture medium and wash the cells with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS to each well.

-

Acquire a baseline fluorescence reading.

-

Add different concentrations of this compound to the wells and incubate for 15 minutes.

-

Add a pre-determined EC80 concentration of capsaicin to stimulate the cells.

-

Record the fluorescence intensity over time.

-

The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the inhibition at each this compound concentration and determine the IC50.

Neuropeptide Release Assay

Activation of TRPV1 on sensory nerve terminals triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.

Objective: To measure the inhibition of capsaicin-induced CGRP and Substance P release by this compound.

Materials:

-

Tissue: Cultured DRG neurons or isolated spinal cord slices.

-

Superfusion Buffer: Artificial cerebrospinal fluid (aCSF) or similar physiological buffer.

-

Agonist: Capsaicin (e.g., 100 nM).

-

Antagonist: this compound (e.g., 10 µM).

-

Enzyme Immunoassay (EIA) kits for CGRP and Substance P.

Procedure:

-

Prepare the cultured neurons or tissue slices in a superfusion chamber.

-

Perfuse the tissue with buffer to establish a stable baseline.

-

Collect baseline fractions of the perfusate.

-

Pre-treat the tissue with this compound by adding it to the superfusion buffer.

-

Stimulate the tissue with capsaicin in the continued presence of this compound.

-

Collect fractions of the perfusate during and after stimulation.

-

Measure the concentration of CGRP and Substance P in the collected fractions using specific EIA kits.

-

Compare the amount of neuropeptide released in the presence and absence of this compound to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical workflow for its characterization.

TRPV1 Signaling Pathway and this compound Inhibition

References

- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P, calcitonin gene-related peptide, and capsaicin release serotonin from cerebrovascular mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Capsazepine: A Competitive Antagonist of Capsaicin at the TRPV1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Capsazepine is a synthetic small molecule that has been instrumental in the characterization of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, the primary sensor for capsaicin, the pungent compound in chili peppers. This technical guide provides a comprehensive overview of this compound's role as a competitive antagonist of capsaicin. It delves into the mechanism of action, presents quantitative data on its potency, details key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the TRPV1 receptor and its modulation.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, being activated by heat (>43°C), protons (acidic pH), and certain endogenous lipids.[2] The exogenous plant vanilloid, capsaicin, is a potent and selective agonist of TRPV1, and its binding leads to a sensation of burning pain.[3][4] The discovery of this compound as the first competitive antagonist of capsaicin has been a pivotal development in the study of TRPV1 pharmacology. This compound has been widely used as a pharmacological tool to elucidate the physiological and pathophysiological roles of TRPV1 in pain perception, neurogenic inflammation, and other sensory processes.

Mechanism of Action: Competitive Antagonism

This compound exerts its effects by directly competing with capsaicin for the same binding site on the TRPV1 receptor. This competitive antagonism is characterized by the ability of increasing concentrations of this compound to produce a parallel rightward shift in the concentration-response curve of capsaicin, without affecting the maximum response. Schild analysis of this interaction yields a slope that is not significantly different from unity, further confirming the competitive nature of the antagonism.

Capsaicin binds to a pocket formed by the transmembrane segments of the TRPV1 channel. Upon binding, capsaicin stabilizes the open state of the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signaling cascade. This compound, by occupying this binding site, prevents capsaicin from binding and activating the channel.

Competitive antagonism at the TRPV1 receptor.

Quantitative Data

The potency of this compound as a competitive antagonist of capsaicin has been quantified in various in vitro systems. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Assay System | Agonist | Reference |

| IC₅₀ | 420 ± 46 nM | Cultured rat dorsal root ganglion (DRG) neurons (⁴⁵Ca²⁺ uptake) | Capsaicin (500 nM) | |

| IC₅₀ | 254 ± 28 nM | Neonatal rat spinal cord-tail (depolarizing response) | Capsaicin | |

| IC₅₀ | 230 ± 20 nM | Neonatal rat spinal cord (depolarizing response) | Capsaicin | |

| Apparent Kd | 220 nM (95% CI: 57-400 nM) | Cultured rat DRG neurons (⁴⁵Ca²⁺ uptake, Schild analysis) | Resiniferatoxin (RTX) | |

| Apparent Kd | 148 nM (95% CI: 30-332 nM) | Cultured rat DRG neurons (⁸⁶Rb⁺ efflux, Schild analysis) | Capsaicin | |

| Apparent Kd | 107 nM (95% CI: 49-162 nM) | Cultured rat DRG neurons (⁸⁶Rb⁺ efflux, Schild analysis) | Resiniferatoxin (RTX) | |

| Apparent Kd | 690 nM (95% CI: 63 nM-1.45 µM) | Adult rat vagus nerve ([¹⁴C]-guanidinium efflux) | Capsaicin |

CI: Confidence Interval

Signaling Pathways

Activation of the TRPV1 receptor by capsaicin initiates a cascade of intracellular events, primarily driven by the influx of calcium. This leads to the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve terminals, contributing to neurogenic inflammation. This compound, by blocking the initial activation of TRPV1, effectively inhibits these downstream signaling events.

TRPV1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the competitive antagonism of this compound.

Radioactive Ion Flux Assay (⁴⁵Ca²⁺ Uptake)

This assay measures the influx of radioactive calcium into cells expressing TRPV1, providing a functional readout of channel activation.

Objective: To determine the inhibitory effect of this compound on capsaicin-induced ⁴⁵Ca²⁺ uptake.

Materials:

-

Cultured dorsal root ganglion (DRG) neurons or TRPV1-expressing cell line

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Capsaicin stock solution (in ethanol or DMSO)

-

This compound stock solution (in DMSO)

-

⁴⁵CaCl₂

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Plate cells in multi-well plates and culture until confluent.

-

Wash cells with assay buffer.

-

Pre-incubate cells with various concentrations of this compound or vehicle for a defined period (e.g., 15 minutes) at room temperature.

-

Add capsaicin at a fixed concentration (e.g., 500 nM) along with ⁴⁵CaCl₂ to each well.

-

Incubate for a short period (e.g., 2-5 minutes) to allow for ⁴⁵Ca²⁺ uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold wash buffer (assay buffer containing 2 mM LaCl₃ or 5 mM EGTA to block calcium channels).

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data from this compound-treated wells are normalized to the response induced by capsaicin alone to determine the percent inhibition and calculate the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane in response to agonist and antagonist application.

Objective: To characterize the effect of this compound on capsaicin-evoked membrane currents.

Materials:

-

Cultured DRG neurons or TRPV1-expressing cells

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Capsaicin and this compound stock solutions

-

Perfusion system

Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply capsaicin (e.g., 500 nM) via the perfusion system and record the inward current.

-

Wash out the capsaicin until the current returns to baseline.

-

Pre-apply this compound (e.g., 10 µM) for a few minutes.

-

Co-apply capsaicin and this compound and record the resulting current.

-

A reversible reduction or abolition of the capsaicin-induced current in the presence of this compound indicates antagonism. To perform a Schild analysis, concentration-response curves to capsaicin are generated in the absence and presence of multiple fixed concentrations of this compound.

A typical experimental workflow for patch-clamp analysis.

Conclusion

This compound has proven to be an indispensable pharmacological tool for the investigation of the TRPV1 receptor. Its well-characterized competitive antagonism of capsaicin has enabled researchers to dissect the intricate roles of TRPV1 in sensory physiology and disease. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for the continued use of this compound in advancing our understanding of TRPV1 and for the development of novel therapeutics targeting this important ion channel. While newer and more potent TRPV1 antagonists have been developed, the foundational knowledge gained from studies involving this compound remains critical to the field.

References

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Capsazepine's Role in Studying Sensory Neuron Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Capsazepine is a synthetic, competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. First described in the early 1990s, it has become an indispensable pharmacological tool for elucidating the function of TRPV1-expressing sensory neurons. These neurons, often referred to as nociceptors, are critical for detecting noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin. By selectively blocking the TRPV1 channel, this compound allows researchers to isolate and study the specific contributions of this channel to neuronal signaling, pain pathways, neurogenic inflammation, and other physiological processes. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological and experimental pathways.

Mechanism of Action

This compound is a synthetic analog of capsaicin, the pungent compound in chili peppers.[1] Unlike capsaicin, which is a potent agonist, this compound acts as a competitive antagonist at the TRPV1 receptor.[2][3] The TRPV1 channel is a non-selective cation channel predominantly expressed on the peripheral and central terminals of small to medium-diameter sensory neurons, such as those in the dorsal root ganglia (DRG).[1]

Activation of the TRPV1 channel by agonists (capsaicin), heat (>42°C), or protons (acidic pH) leads to an influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺).[4] This influx depolarizes the neuron, leading to the generation of action potentials that are transmitted to the central nervous system, perceived as pain or heat. The calcium influx also triggers downstream signaling events, most notably the release of pro-inflammatory neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from the sensory nerve terminals. This process is a key component of neurogenic inflammation.

This compound exerts its function by binding to the TRPV1 channel, preventing agonists like capsaicin from activating it. This blockade inhibits the ion influx and all subsequent downstream events, effectively silencing the specific contribution of the TRPV1 channel to sensory neuron activity.

Figure 1. this compound's mechanism as a competitive antagonist at the TRPV1 channel.

Quantitative Data Summary

The efficacy of this compound as a TRPV1 antagonist can be quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the species and the nature of the activating stimulus.

Table 1: this compound IC₅₀ Values for Capsaicin-Induced TRPV1 Activation

| Species / Cell Type | Assay Method | Capsaicin Concentration | This compound IC₅₀ | Reference |

|---|---|---|---|---|

| Rat DRG Neurons | Nociceptive Response | N/A | 230-254 nM | |

| Rat TRPV1 (HEK293) | Electrophysiology | 500 nM | 562 nM | |

| Human TRPV1 (HEK293) | Electrophysiology | 500 nM | ~450 nM | |

| Mouse TRPV1 | Electrophysiology | N/A | 1426 ± 316 nM | |

| Human Odontoblast-like Cells | Calcium Imaging | 100 µM | 20.95 µM |

Note: The potency of this compound can show significant species-dependent differences, being less effective in rats compared to guinea pigs for blocking heat and proton activation.

Table 2: Effective Concentrations of this compound in Functional Assays

| Assay | Species/Preparation | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Electrophysiology | Rat DRG Neurons | 10 µM | Reversibly reduced/abolished current from 500 nM capsaicin. | |

| Calcium Imaging | Human Odontoblast-like Cells | 10 µM | Decreased response to 45°C heated medium. | |

| Neuropeptide Release | Rat Trachea | 10 µM | Blocked capsaicin-evoked CGRP release. | |

| In Vivo Hyperalgesia | Guinea Pig | 3-30 mg/kg (s.c.) | Reversal of FCA-induced mechanical hyperalgesia. | |

| In Vivo Hyperalgesia | Rat | 30 mg/kg (s.c.) | Ineffective against carrageenan-induced thermal hyperalgesia. |

The Role of this compound as a Pharmacological Tool

The primary role of this compound in research is to pharmacologically isolate TRPV1-dependent processes. By comparing a biological response in the presence and absence of this compound, researchers can deduce the contribution of TRPV1 activation to that response. This is a fundamental technique in sensory neuron research.

Figure 2. Logical workflow for using this compound to dissect sensory pathways.

Experimental Protocols

This compound is utilized across a range of in vitro and in vivo experimental paradigms. Below are representative protocols for its application.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique directly measures the ion currents across the membrane of a single sensory neuron, providing high-resolution data on channel activity.

Objective: To measure the inhibitory effect of this compound on capsaicin-induced currents in cultured Dorsal Root Ganglion (DRG) neurons.

Methodology:

-

Cell Preparation: Isolate DRGs from rodents and dissociate them into a single-cell suspension using enzymes like collagenase and dispase. Plate neurons on coated coverslips and culture for 24-48 hours.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 4 ATP-Mg. Adjust pH to 7.2 with KOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (presumptive nociceptor).

-

Clamp the neuron's membrane potential at -60 mV.

-

Obtain a stable baseline recording of membrane current.

-

Perfuse the neuron with the external solution containing a known concentration of capsaicin (e.g., 500 nM) and record the inward current.

-

Wash out the capsaicin and allow the current to return to baseline.

-

Pre-incubate the neuron with this compound (e.g., 10 µM) for 2-5 minutes.

-

Co-apply capsaicin (500 nM) in the continued presence of this compound (10 µM) and record the current.

-

-

Analysis: Compare the peak amplitude of the capsaicin-induced current in the absence and presence of this compound to quantify the percentage of inhibition.

Figure 3. Experimental workflow for a patch-clamp experiment using this compound.

In Vitro Calcium Imaging

This method allows for the simultaneous monitoring of activity in a population of neurons by measuring changes in intracellular calcium concentration using fluorescent dyes.

Objective: To assess the ability of this compound to block capsaicin-induced calcium influx in a population of cultured DRG neurons.

Methodology:

-

Cell Preparation: Plate dissociated DRG neurons on glass-bottom dishes and culture for 24-48 hours.

-

Dye Loading: Incubate the neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. Wash the cells to remove excess dye.

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a camera.

-

Continuously perfuse the cells with a physiological salt solution.

-

Establish a baseline fluorescence recording for 1-2 minutes.

-

Switch the perfusion to a solution containing capsaicin (e.g., 1 µM) and record the increase in fluorescence, which corresponds to an increase in intracellular [Ca²⁺].

-

Wash out the capsaicin.

-

After the signal returns to baseline, perfuse with a solution containing this compound (e.g., 10 µM) for 5 minutes.

-

Challenge the cells again with capsaicin (1 µM) in the presence of this compound and record the fluorescence response.

-

-

Analysis: For each responding neuron, measure the peak change in fluorescence (or fluorescence ratio for Fura-2) evoked by capsaicin before and after this compound application.

In Vivo Behavioral Assay: Carrageenan-Induced Hyperalgesia

This protocol assesses the role of TRPV1 in inflammatory pain in a live animal model.

Objective: To determine if systemic administration of this compound can reverse thermal hyperalgesia (increased sensitivity to heat) following inflammation.

Methodology:

-

Animals: Adult male Sprague-Dawley rats or guinea pigs.

-

Baseline Measurement (Hargreaves Test):

-

Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate for at least 15-30 minutes.

-

A radiant heat source is positioned under the glass, aimed at the plantar surface of the hind paw.

-

Measure the time it takes for the animal to withdraw its paw (paw withdrawal latency). This is the baseline thermal sensitivity.

-

-

Induction of Inflammation: Inject a small volume (e.g., 100 µL) of carrageenan (1-2% solution) into the plantar surface of one hind paw.

-

Development of Hyperalgesia: Wait for 2-3 hours for inflammation and thermal hyperalgesia to develop. Re-measure the paw withdrawal latency; it should be significantly shorter than baseline.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via subcutaneous (s.c.) injection.

-

Post-Treatment Measurement: Measure the paw withdrawal latency at various time points after this compound administration (e.g., 30, 60, and 120 minutes).

-

Analysis: Compare the paw withdrawal latencies in the this compound-treated group to the vehicle-treated group. A significant increase in latency in the this compound group indicates a reversal of thermal hyperalgesia.

Limitations and Considerations

While this compound is a foundational tool, researchers must be aware of its limitations:

-

Species Specificity: As shown in the data tables, the potency of this compound varies significantly between species, particularly between rats and guinea pigs. This must be considered when designing experiments and interpreting results.

-

Off-Target Effects: At higher concentrations, this compound has been shown to interact with other channels, including certain voltage-gated calcium channels and TRPM8, which could confound results.

-

Poor Solubility: this compound has low aqueous solubility, requiring careful preparation of stock solutions, typically in DMSO or ethanol, which must be controlled for in experiments.

Conclusion

This compound remains a cornerstone in the study of sensory neuron function. Its ability to competitively antagonize the TRPV1 channel provides a straightforward and effective method for dissecting the role of this crucial nociceptive transducer in pain, inflammation, and thermoregulation. By understanding its mechanism, quantitative profile, and proper experimental application, researchers can continue to leverage this compound to uncover fundamental principles of sensory biology and identify new therapeutic targets for a range of pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. The VR1 antagonist this compound reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of TRPV1 channels in carrageenan-induced mechanical hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Off-target effects of Capsazepine in initial screening

An In-depth Technical Guide on the Off-Target Effects of Capsazepine in Initial Screening

Introduction

This compound, a synthetic analog of capsaicin, was the first competitive antagonist developed for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] It functions by competitively binding to the vanilloid site on TRPV1, thereby blocking the activation induced by capsaicin, resiniferatoxin, protons, and heat.[1][3] This action prevents the influx of calcium through the TRPV1 channel.[4] Due to its specific antagonism at the TRPV1 receptor, this compound has been a critical pharmacological tool for investigating the physiological and pathological roles of TRPV1, particularly in pain and inflammation pathways.

However, extensive research has revealed that this compound's pharmacological profile is not entirely selective. At concentrations commonly used in preclinical studies, it exhibits significant off-target effects, interacting with a range of other ion channels and signaling molecules. These pleiotropic actions can confound experimental results and present challenges for its therapeutic development. This technical guide provides a comprehensive overview of the known off-target effects of this compound identified during initial screening phases, presenting quantitative data, detailing experimental methodologies, and illustrating the affected signaling pathways.

Off-Target Profile of this compound

Initial screening and subsequent validation studies have identified several non-TRPV1 targets of this compound. Its activity at these sites is crucial to consider when interpreting data from studies using this compound. The primary off-target interactions include the modulation of other TRP channels, voltage-gated ion channels, and neurotransmitter receptors.

Quantitative Analysis of Off-Target Interactions

The following table summarizes the quantitative data for this compound's activity on its primary target (TRPV1) for comparison, alongside its known off-target interactions. The potency of this compound can vary depending on the experimental system, cell type, and specific agonist used.

| Target | Species/Cell Type | Effect | Potency Metric | Value | Reference(s) |

| TRPV1 (Primary Target) | Rat DRG Neurons | Inhibition of capsaicin-induced 45Ca2+ uptake | IC50 | 420 ± 46 nM | |

| Rat TRPV1 | Inhibition of capsaicin-induced currents | IC50 | 562 nM | ||

| Human Odontoblast-like Cells | Inhibition of capsaicin-stimulated Ca2+ influx | IC50 | 20.95 µM | ||

| Voltage-Gated Calcium Channels | Rat DRG Neurons | Non-specific block of calcium currents | EC50 (equilibrium) | 1.4 ± 0.2 µM | |

| Rat DRG Neurons | Non-specific block of calcium currents | EC50 (6 min exposure) | 7.7 ± 1.4 µM | ||

| Nicotinic Acetylcholine Receptors | Rat Trigeminal Ganglia | Inhibition of nicotine-evoked currents | - | - | |

| TRPA1 | - | Inhibition | - | - | |

| TRPM8 | Human, Mouse | Inhibition | - | ||

| TRPV4 | - | Inhibition | - | ||

| HCN2 and HCN4 Channels | HEK293 Cells | Inhibition of currents | - |

Affected Signaling Pathways

Beyond direct channel modulation, this compound influences several intracellular signaling pathways, often independent of its action on TRPV1. These effects contribute significantly to its observed anti-cancer and anti-inflammatory properties.

ROS-JNK-CHOP Pathway

In various cancer cell lines, this compound has been shown to induce the production of reactive oxygen species (ROS). This increase in ROS acts as a signaling event, leading to the activation of c-Jun N-terminal kinase (JNK). The activation of the ROS-JNK cascade subsequently induces the expression of CCAAT/enhancer-binding protein homologous protein (CHOP). This pathway culminates in the upregulation of death receptors like DR4 and DR5 on the cell surface, which sensitizes cancer cells to TRAIL-induced apoptosis.

JAK/STAT and NF-κB Pathways

This compound has also been reported to modulate the Janus activated kinase (JAK)/signal transducer and activator of transcription (STAT) pathway as part of its anti-proliferative effects against cancer. Furthermore, it can exert anti-inflammatory effects by downregulating the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory responses.

Experimental Protocols

The identification and characterization of this compound's off-target effects rely on a variety of well-established experimental techniques. Below are detailed methodologies for key assays used in these initial screening studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of a compound on ion channel activity. It provides a direct measure of the ion currents flowing across the cell membrane.

Objective: To measure the effect of this compound on voltage-gated calcium channels or nicotinic acetylcholine receptors.

Methodology:

-

Cell Preparation: Primary neurons, such as dorsal root ganglion (DRG) or trigeminal ganglion neurons, are isolated from rats and cultured for 24-48 hours. Alternatively, HEK293 cells heterologously expressing the channel of interest are used.

-

Recording Setup: Cells are placed on the stage of an inverted microscope and perfused with an external physiological salt solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is pressed against the cell membrane.

-

Seal Formation and Whole-Cell Configuration: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane. A further pulse of suction ruptures the membrane patch, allowing direct electrical access to the cell's interior (whole-cell configuration).

-

Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Currents are evoked either by applying voltage steps (for voltage-gated channels) or by puffing an agonist like nicotine (for nAChRs) onto the cell.

-

Compound Application: After establishing a stable baseline recording, this compound is added to the external perfusion solution at various concentrations. The evoked currents are measured again after a defined incubation period (e.g., 6 minutes).

-

Data Analysis: The reduction in current amplitude in the presence of this compound is quantified. Concentration-response curves are generated to calculate EC50 or IC50 values.

Radioactive Ion Flux Assays

These assays provide a functional measure of ion channel activity by quantifying the movement of radioactive ions across the cell membrane.

Objective: To measure the inhibitory effect of this compound on agonist-induced calcium influx through TRPV1.

Methodology:

-

Cell Culture: Rat DRG neurons are cultured in multi-well plates.

-

Loading: The culture medium is replaced with a buffer containing a radioactive ion, such as 45Ca2+.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: The channel is activated by adding a specific agonist, such as capsaicin (e.g., 500 nM).

-

Termination and Lysis: After a short incubation period, the assay is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity. The cells are then lysed.

-

Quantification: The amount of intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition of agonist-induced 45Ca2+ uptake by this compound is calculated, and an IC50 value is determined from the concentration-response curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell extract, allowing for the assessment of changes in protein expression or phosphorylation state.

Objective: To determine if this compound activates the JNK signaling pathway.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., HCT116 colorectal cancer cells) is cultured and treated with various concentrations of this compound for specific time periods.

-

Protein Extraction: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to create a whole-cell extract.

-

Protein Quantification: The total protein concentration in each extract is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated JNK). Following washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The same membrane can be stripped and re-probed with an antibody for total JNK or a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

While this compound remains a valuable antagonist for studying TRPV1, its utility is qualified by a range of significant off-target effects. As demonstrated, this compound interacts with other TRP channels, voltage-gated calcium channels, and nicotinic acetylcholine receptors, often within a concentration range close to that required for effective TRPV1 antagonism. Furthermore, it modulates key signaling pathways, including those involved in apoptosis and inflammation, independent of its action on TRPV1. For researchers and drug development professionals, a thorough understanding of this complex pharmacological profile is essential. When designing experiments or interpreting results involving this compound, it is critical to consider these potential off-target activities and, where possible, to validate findings with more selective TRPV1 antagonists or alternative genetic approaches.

References

- 1. The discovery of this compound, the first competitive antagonist of the sensory neuron excitants capsaicin and resiniferatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a competitive antagonist of the sensory neurone excitant capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Pleiotropic Pharmacological Actions of this compound, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Capsazepine in Modulating Neurogenic Inflammation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation is a complex physiological process orchestrated by the peripheral nervous system, primarily through the activation of sensory neurons and the subsequent release of pro-inflammatory neuropeptides. This process contributes significantly to the pathophysiology of various inflammatory and pain states. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, plays a pivotal role in initiating this cascade. Capsazepine, a synthetic competitive antagonist of the TRPV1 receptor, has been instrumental as a pharmacological tool to dissect the mechanisms of neurogenic inflammation. This technical guide provides an in-depth analysis of this compound's effect on neurogenic inflammation pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling networks.

Introduction to Neurogenic Inflammation

Neurogenic inflammation is characterized by the release of inflammatory mediators from activated sensory nerve terminals.[1][2] This response is distinct from classical inflammation, as it is initiated by neuronal activity rather than directly by pathogens or tissue injury. The key components of this pathway include:

-

Sensory Neurons: Primarily unmyelinated C-fibers and thinly myelinated Aδ-fibers, which express TRPV1 receptors.[3][4]

-

TRPV1 Receptor: A non-selective cation channel activated by a variety of stimuli, including heat (>43°C), protons (acidic pH), and exogenous compounds like capsaicin, the pungent component of chili peppers.[3]

-

Neuropeptides: Upon TRPV1 activation, an influx of calcium ions (Ca²⁺) triggers the release of potent pro-inflammatory neuropeptides, most notably Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).

-

Physiological Response: CGRP is a powerful vasodilator, while SP primarily increases vascular permeability, leading to plasma extravasation and edema. Together, these effects manifest as the classic signs of inflammation: redness (vasodilation), swelling (edema), and pain (sensitization of nociceptors).

This compound: A Pharmacological Probe for TRPV1 Function

This compound is a synthetic analogue of capsaicin and was the first selective, competitive antagonist to be developed for the TRPV1 receptor. It functions by binding to the TRPV1 channel, thereby preventing its activation by agonists like capsaicin. This action makes this compound an invaluable tool for investigating physiological and pathological processes mediated by TRPV1, including the pathways of neurogenic inflammation.

Mechanism of Action: How this compound Inhibits Neurogenic Inflammation

The primary mechanism by which this compound mitigates neurogenic inflammation is through the direct blockade of the TRPV1 receptor on sensory nerve endings.

-

TRPV1 Antagonism: this compound competitively binds to the TRPV1 receptor, preventing agonists from inducing channel opening.

-

Inhibition of Calcium Influx: By blocking the channel, this compound prevents the influx of extracellular Ca²⁺ into the sensory neuron, a critical step for neuropeptide release.

-

Suppression of Neuropeptide Release: The absence of a significant rise in intracellular Ca²⁺ inhibits the exocytosis of vesicles containing CGRP and SP from the nerve terminals.

-

Attenuation of Inflammatory Effects: Consequently, the downstream effects of CGRP and SP are diminished, leading to a reduction in vasodilation, decreased plasma protein extravasation, and an alleviation of pain and hyperalgesia.

The following diagram illustrates the signaling pathway of neurogenic inflammation and the point of intervention for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pleiotropic Pharmacological Actions of this compound, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional aspects and mechanisms of TRPV1 involvement in neurogenic inflammation that leads to thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Capsazepine in Modulating Pain Perception: A Technical Guide

Introduction

Capsazepine is a synthetic, competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the sensation of noxious stimuli.[1][2] Initially developed as a structural analog of capsaicin—the pungent compound in chili peppers—this compound has become an invaluable pharmacological tool for elucidating the role of TRPV1 in pain and inflammation.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy in preclinical pain models, and detailed experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Antagonism of the TRPV1 Receptor

The primary mechanism by which this compound modulates pain is through its interaction with the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons.[4] It functions as a polymodal detector of noxious stimuli, being activated by heat (>43°C), acidic conditions (protons), and various endogenous and exogenous chemical ligands, including capsaicin.

Activation of the TRPV1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of a pain signal to the central nervous system. In inflammatory conditions, various mediators such as prostaglandins and bradykinin can sensitize TRPV1, lowering its activation threshold and contributing to thermal hyperalgesia—an exaggerated pain response to heat.

This compound competitively binds to the TRPV1 receptor, preventing its activation by agonists like capsaicin. This blockade inhibits the influx of cations, thereby preventing neuronal depolarization and the subsequent propagation of pain signals. Furthermore, this compound can inhibit the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve terminals, a process that contributes to neurogenic inflammation.

Beyond TRPV1: Off-Target Effects

It is critical for researchers to recognize that this compound is not entirely selective for TRPV1. Studies have reported that it can also interact with other targets, which may contribute to its overall pharmacological profile. These off-target activities include inhibition of nicotinic acetylcholine receptors, voltage-gated calcium channels, and another TRP channel, TRPM8. This lack of complete selectivity necessitates careful interpretation of experimental results and the use of multiple pharmacological tools to confirm the specific involvement of TRPV1.

Preclinical Efficacy in Pain Models

This compound's effectiveness in animal models of pain shows significant species-dependent variability. This highlights the pharmacological differences in the TRPV1 receptor across species.

Inflammatory Pain:

-

Guinea Pig: this compound demonstrates notable efficacy. In the Freund's Complete Adjuvant (FCA) model of inflammation, it produced up to a 44% reversal of mechanical hyperalgesia. It also significantly reversed carrageenan-induced thermal hyperalgesia.

-

Rat and Mouse: In contrast, this compound is largely ineffective in rodent models of inflammatory pain, showing no effect on mechanical hyperalgesia in the FCA-inflamed hind paw. However, some studies in rats have shown that intradermal injection of this compound can reduce carrageenan-induced hyperalgesic responses, suggesting a role for endogenous capsaicin-like substances in inflammation.

Neuropathic Pain:

-

Guinea Pig: this compound is surprisingly effective, producing up to an 80% reversal of mechanical hyperalgesia in the partial sciatic nerve ligation model.

-

Rat and Mouse: It has no effect in the same neuropathic pain models in these species.

Capsaicin-Induced Pain:

-

Across all tested species (rat, mouse, guinea pig), pretreatment with this compound effectively prevents the development of mechanical hyperalgesia induced by an injection of capsaicin, demonstrating its direct antagonistic action at the TRPV1 receptor.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound administration in various preclinical pain models.

Table 1: Efficacy of this compound in Inflammatory Pain Models

| Pain Model | Species | Route of Administration | Dose Range | Outcome |

|---|---|---|---|---|

| Freund's Complete Adjuvant (FCA) | Guinea Pig | Subcutaneous (s.c.) | 3-30 mg/kg | Up to 44% reversal of mechanical hyperalgesia |

| Freund's Complete Adjuvant (FCA) | Rat, Mouse | Subcutaneous (s.c.) | Up to 100 mg/kg | No effect on mechanical hyperalgesia |

| Carrageenan-Induced Paw Edema | Guinea Pig | Subcutaneous (s.c.) | 30 mg/kg | Significant reversal of thermal hyperalgesia |

| Carrageenan-Induced Paw Edema | Rat | Subcutaneous (s.c.) | - | Ineffective against thermal hyperalgesia |

| Carrageenan-Induced Paw Edema | Rat | Intradermal | - | Increased paw-withdrawal latency |

Table 2: Efficacy of this compound in Neuropathic and Capsaicin-Induced Pain Models

| Pain Model | Species | Route of Administration | Dose Range | Outcome |

|---|---|---|---|---|

| Partial Sciatic Nerve Ligation | Guinea Pig | Subcutaneous (s.c.) | 1-30 mg/kg | Up to 80% reversal of mechanical hyperalgesia |

| Partial Sciatic Nerve Ligation | Rat, Mouse | Subcutaneous (s.c.) | - | No effect |

| Capsaicin-Induced Hyperalgesia | Rat, Mouse, Guinea Pig | Subcutaneous (s.c.) | - | Prevention of mechanical hyperalgesia |

| Experimental Pancreatitis (Caerulein) | Mouse | Subcutaneous (s.c.) | 100 µmol/kg | Reduced MPO activity and histological inflammation |

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Thermal Hyperalgesia Assay

This protocol is designed to assess the effect of this compound on inflammatory heat pain, and is most relevant for use in guinea pigs, where efficacy has been demonstrated.

Objective: To measure the paw withdrawal latency in response to a thermal stimulus following the induction of inflammation.

Materials:

-

Male guinea pigs (e.g., Dunkin-Hartley)

-

This compound

-

Vehicle (e.g., DMSO, saline)

-

1% Carrageenan solution in sterile saline

-

Plantar Test Apparatus (e.g., Ugo Basile)

-

27-gauge needles and syringes

Methodology:

-

Animal Acclimatization: Acclimate animals to the testing environment and apparatus for at least 30 minutes for 2-3 days prior to the experiment. Place them in individual Plexiglas chambers on the glass surface of the plantar test device.

-

Baseline Measurement: Measure the baseline paw withdrawal latency by applying a radiant heat source to the plantar surface of the hind paw. The apparatus should be set to a pre-determined intensity. Record the time taken for the animal to withdraw its paw. Take at least two readings per paw and average them.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via subcutaneous injection.

-

Induction of Inflammation: 30 minutes post-drug administration, inject 100 µL of 1% carrageenan solution into the plantar surface of one hind paw to induce localized inflammation.

-

Post-Treatment Measurement: At specific time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency on both the inflamed and non-inflamed paws. A decrease in latency in the inflamed paw indicates thermal hyperalgesia.

-

Data Analysis: Calculate the percentage reversal of hyperalgesia using the formula: % Reversal = [(Latency_drug - Latency_vehicle) / (Latency_baseline - Latency_vehicle)] * 100. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Capsaicin-Induced Mechanical Hyperalgesia

This protocol is used to confirm the direct TRPV1 antagonist activity of this compound in vivo.

Objective: To determine if pre-treatment with this compound can prevent the development of mechanical hypersensitivity caused by capsaicin.

Materials:

-

Rats, mice, or guinea pigs

-

This compound

-

Vehicle

-

Capsaicin solution (e.g., 0.1% in saline with Tween 80)

-

Electronic von Frey anesthesiometer or calibrated von Frey filaments

-

27-gauge needles and syringes

Methodology:

-

Animal Acclimatization: Acclimate animals to the testing environment, placing them in enclosures with a wire mesh floor that allows access to the plantar surface of the paws.

-

Baseline Measurement: Determine the baseline mechanical withdrawal threshold by applying increasing force to the plantar surface of the hind paw with the von Frey filament/device until a withdrawal response is elicited. Repeat several times and average the readings.

-

Drug Administration (Pre-treatment): Administer this compound or vehicle subcutaneously.

-

Capsaicin Challenge: 30 minutes after drug administration, inject 10-20 µL of capsaicin solution into the plantar surface of one hind paw.

-

Post-Challenge Measurement: At various time points after the capsaicin injection (e.g., 15, 30, 60, and 120 minutes), re-measure the mechanical withdrawal threshold on the injected paw. A significant decrease in the force required to elicit withdrawal indicates mechanical hyperalgesia.

-

Data Analysis: Compare the withdrawal thresholds between the this compound-treated and vehicle-treated groups. Effective antagonism is demonstrated if the this compound group shows significantly higher withdrawal thresholds (less hyperalgesia) compared to the vehicle group. Use appropriate statistical tests for comparison (e.g., two-way ANOVA).

This compound remains a cornerstone tool for investigating the role of the TRPV1 receptor in nociception. Its primary mechanism is the competitive antagonism of TRPV1, which blocks the influx of cations and subsequent pain signaling. While its efficacy as a broad-spectrum analgesic is limited by significant species variability and a lack of oral bioavailability, its utility in preclinical models—particularly in guinea pigs and for antagonizing direct capsaicin effects—is well-established. Researchers using this compound must remain cognizant of its potential off-target effects and select animal models carefully to ensure the translatability and relevance of their findings. The detailed protocols and data provided herein serve as a comprehensive resource for the effective application of this compound in pain research.

References

- 1. Pleiotropic Pharmacological Actions of this compound, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a competitive antagonist of the sensory neurone excitant capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR and Docking Studies on this compound Derivatives for Immunomodulatory and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Preliminary studies of Capsazepine in inflammatory models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsazepine, a synthetic analogue of capsaicin, is widely recognized as a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] While its role in pain modulation through TRPV1 inhibition is well-documented, a growing body of evidence highlights its potential as an anti-inflammatory agent.[2][3] Preliminary studies in various inflammatory models have demonstrated that this compound can attenuate inflammatory responses through both TRPV1-dependent and independent mechanisms.[3] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in inflammatory models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in a range of in vitro and in vivo models. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Outcome Measured | This compound Concentration | Result | Reference |

| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | Downregulated iNOS mRNA expression | |

| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | NF-κB Activation | Not specified | Abrogated | |

| Human Breast Cancer Cells (SK-BR-3) | Tumor Necrosis Factor-α (TNF-α) | NF-κB Activation | 4.2 µM | IC50 value | |

| Murine Macrophages | Lipopolysaccharide (LPS) | TNF-α Production | Not specified | Significant inhibition | |

| Human Odontoblast-like Cells | Capsaicin | Calcium Influx | 20.95 µM | IC50 value |

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of this compound

| Animal Model | Inflammatory Model | This compound Dosage | Administration Route | Outcome | Reference |

| Rat | Trinitrobenzene Sulfonic Acid (TNBS)-induced Colitis | 37.7 x 10⁻⁵ mg/kg/day for 6 days | Enema | Downregulated macroscopic damage and MPO scores | |

| Guinea Pig | Freund's Complete Adjuvant (FCA)-induced Mechanical Hyperalgesia | 3-30 mg/kg | Subcutaneous (s.c.) | Up to 44% reversal of hyperalgesia | |

| Guinea Pig | Carrageenan-induced Thermal Hyperalgesia | 30 mg/kg | Subcutaneous (s.c.) | Significant reversal of hyperalgesia | |

| Rat | Knee Joint Hyperalgesia | 50-100 µmol/kg | Systemic | Prevented capsaicin-induced antinociception |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Inhibition of NF-κB Activation

-

Cell Culture: Human breast cancer cells (SK-BR-3) are cultured in a suitable medium until they reach approximately 80% confluence in 96-well plates.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., serial dilutions from a stock solution) for 10 minutes.

-

Stimulation: Inflammation is induced by adding Tumor Necrosis Factor-α (TNF-α) at a concentration of 10 ng/mL to the cell cultures and incubating for an additional 6 hours.

-

Measurement of NF-κB Activation: A luciferase reporter assay is employed. Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activation, is measured using a luminometer.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

-

Treatment: this compound is administered, typically via subcutaneous or intraperitoneal injection, at varying doses (e.g., 3-30 mg/kg) 30 minutes before the carrageenan injection.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the this compound-treated group with the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows involved in the anti-inflammatory action of this compound.

Signaling Pathway of this compound's Anti-Inflammatory Action

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

Caption: Workflow for assessing this compound's effect on cytokine production.

Conclusion